![molecular formula C12H16BN3O2 B6338221 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-74-6](/img/structure/B6338221.png)

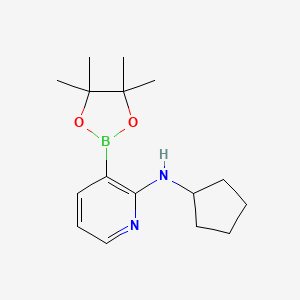

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

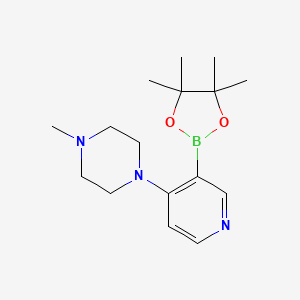

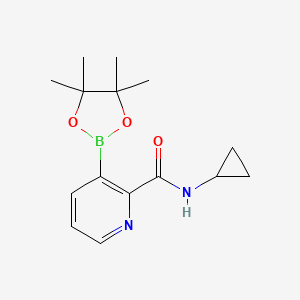

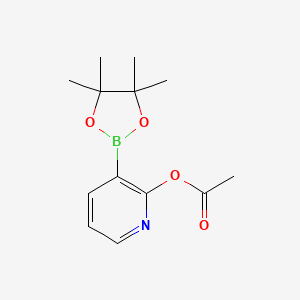

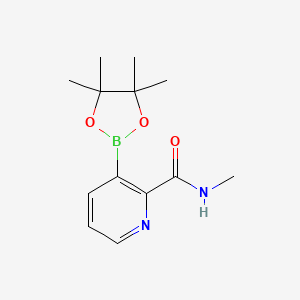

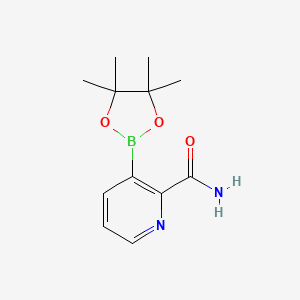

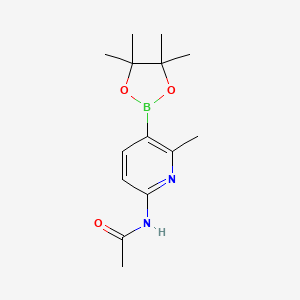

The compound you mentioned contains a tetramethyl dioxaborolane group and a triazolopyridine group . Tetramethyl dioxaborolane is a boronic acid derivative . Triazolopyridine is a type of heterocyclic aromatic organic compound that contains triazole and pyridine rings .

Chemical Reactions Analysis

Tetramethyl dioxaborolane can undergo various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure of the compound. For example, tetramethyl dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

- Biological Activities : [1,2,4]Triazolo[1,5-a]pyridines exhibit a range of biological activities. They act as:

- Cardiovascular Disorders : Some derivatives of this compound have applications in cardiovascular drug development .

- Type 2 Diabetes : Researchers explore the potential of [1,2,4]Triazolo[1,5-a]pyridines in managing type 2 diabetes .

- Hyperproliferative Disorders : These compounds may play a role in controlling cell proliferation in diseases like cancer .

Material Sciences

- [1,2,4]Triazolo[1,5-a]pyridines find applications in material science. Their unique structure and properties make them useful in designing functional materials, such as:

Agriculture

- [1,2,4]Triazolo[1,5-a]pyridines have potential in agriculture. They exhibit antibacterial, antifungal, antiviral, and antiparasitic activities . Researchers explore their use in:

Synthetic Methodology

- The eco-friendly microwave-mediated synthesis of [1,2,4]Triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides is noteworthy. This method demonstrates broad substrate scope and good functional group tolerance, making it valuable for synthetic chemists .

Late-Stage Functionalization

- Researchers have explored late-stage functionalization of triazolo pyridines. This highlights their synthetic utility and potential for further modification .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

For example, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune response .

Result of Action

Compounds with similar structures have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .

Action Environment

It’s worth noting that factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJKVJHIPKXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.